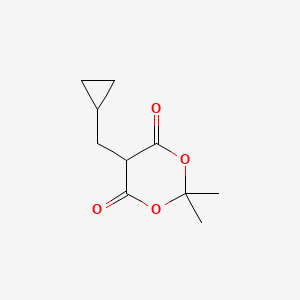

1,3-Dioxane-4,6-dione, 5-(cyclopropylmethyl)-2,2-dimethyl-

Übersicht

Beschreibung

1,3-Dioxane-4,6-dione is an organic compound with the molecular formula C4H4O4 . It has an average mass of 116.072 Da and a monoisotopic mass of 116.010956 Da .

Synthesis Analysis

The parent 1,3-dioxane is prepared by the reaction of formaldehyde and 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts . Substituted derivatives can be used as protecting groups for carbonyl compounds .Molecular Structure Analysis

1,3-Dioxane-4,6-dione is a saturated six-membered heterocycle with two oxygen atoms in place of carbon atoms at the 1- and 3- positions .Physical And Chemical Properties Analysis

1,3-Dioxane-4,6-dione is a colorless liquid . The melting point and boiling point of 1,3-Dioxane-4,6-dione are not specifically mentioned in the sources I found.Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

Structurally similar compounds to “1,3-Dioxane-4,6-dione” are known to be used in the synthesis of biodegradable polymers . The presence of the dioxane dione group suggests that it could be involved in ring-opening polymerization reactions to create polyesters, which are valuable in medical applications such as biodegradable sutures, drug delivery systems, and tissue engineering scaffolds.

Safety and Hazards

Wirkmechanismus

Target of Action

It is structurally similar to 3,6-dimethyl-1,4-dioxane-2,5-dione (or rac-lactide), which is a lactone derived from lactic acid . Lactones are known to interact with various biological targets, including enzymes and receptors, but the specific targets for this compound need further investigation.

Mode of Action

Based on its structural similarity to rac-lactide, it can be inferred that it may undergo polymerization via ring-opening, using a variety of metal or organocatalysts, yielding poly(d,l-lactide) . The resulting polymer can exhibit some degree of crystallinity when stereospecific catalysts are used .

Biochemical Pathways

It’s worth noting that lactones like rac-lactide can be involved in the synthesis of polylactide and polycarbonate multi-block copolymers . These polymers have numerous applications in the biomedical field, including drug delivery systems and tissue engineering scaffolds.

Result of Action

Polymers derived from similar lactones have been used in drug delivery systems, where they can control the release of therapeutic agents and improve their bioavailability .

Action Environment

The action, efficacy, and stability of 1,3-Dioxane-4,6-dione, 5-(cyclopropylmethyl)-2,2-dimethyl- can be influenced by various environmental factors. For instance, the polymerization process can be affected by the presence of catalysts, temperature, and reaction time . Furthermore, the stability and degradation rate of the resulting polymers can be influenced by factors such as pH and temperature.

Eigenschaften

IUPAC Name |

5-(cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-10(2)13-8(11)7(9(12)14-10)5-6-3-4-6/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWJNHYGPHCUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)CC2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1376410.png)

![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1376420.png)

![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376429.png)